Methyl 8-methyl-3-nitro-1-naphthoate
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Overview
Description
Methyl 8-methyl-3-nitro-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by a naphthalene ring system substituted with a methyl group at the 8th position and a nitro group at the 3rd position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-3-nitro-1-naphthoate typically involves the nitration of 8-methyl-1-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 8-methyl-3-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-3-nitro-1-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 8-methyl-3-amino-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Ester Hydrolysis: 8-methyl-3-nitro-1-naphthoic acid and methanol.
Scientific Research Applications
Methyl 8-methyl-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-3-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-1-naphthoate: Similar structure but lacks the methyl group at the 8th position.
Methyl 8-hydroxy-1-naphthoate: Similar structure but has a hydroxy group instead of a nitro group.
Methyl 6-bromo-2-naphthoate: Similar structure but has a bromine atom at the 6th position
Uniqueness
Methyl 8-methyl-3-nitro-1-naphthoate is unique due to the presence of both a methyl group at the 8th position and a nitro group at the 3rd position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 8-methyl-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-8-4-3-5-9-6-10(14(16)17)7-11(12(8)9)13(15)18-2/h3-7H,1-2H3 |
InChI Key |
LWKSYFQXIIJBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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